molecular formula C14H12BrNO3 B10861550 URAT1&XO inhibitor 2

URAT1&XO inhibitor 2

Cat. No.: B10861550
M. Wt: 322.15 g/mol
InChI Key: FWPXBKAQCQNVFM-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

URAT1 and Xanthine Oxidase Inhibitor 2 is a novel compound designed to target both urate transporter 1 and xanthine oxidase. This dual inhibition mechanism is particularly effective in managing hyperuricemia and gout by reducing uric acid production and increasing its excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of URAT1 and Xanthine Oxidase Inhibitor 2 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, and finally, purification steps to obtain the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods: Industrial production of URAT1 and Xanthine Oxidase Inhibitor 2 involves scaling up the laboratory synthesis process. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

URAT1 and Xanthine Oxidase Inhibitor 2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study dual inhibition mechanisms and reaction pathways.

    Biology: Investigated for its effects on cellular processes involving uric acid metabolism.

    Medicine: Explored as a potential therapeutic agent for hyperuricemia, gout, and related metabolic disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by simultaneously inhibiting urate transporter 1 and xanthine oxidase. Urate transporter 1 is responsible for the reabsorption of uric acid in the kidneys, while xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting both targets, the compound reduces uric acid levels in the blood through decreased production and increased excretion.

Comparison with Similar Compounds

    Allopurinol: A xanthine oxidase inhibitor used to reduce uric acid production.

    Febuxostat: Another xanthine oxidase inhibitor with a different chemical structure.

    Lesinurad: A selective urate transporter 1 inhibitor that increases uric acid excretion.

Uniqueness: URAT1 and Xanthine Oxidase Inhibitor 2 is unique due to its dual inhibition mechanism, which provides a more comprehensive approach to managing hyperuricemia and gout compared to single-target inhibitors like allopurinol or lesinurad .

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C14H12BrNO3/c15-10-3-1-9(2-4-10)7-13(16-19)12-6-5-11(17)8-14(12)18/h1-6,8,17-19H,7H2/b16-13+

InChI Key

FWPXBKAQCQNVFM-DTQAZKPQSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/C2=C(C=C(C=C2)O)O)Br

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C2=C(C=C(C=C2)O)O)Br

Origin of Product

United States

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